Ethyl 6-methyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 6-methyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound belonging to the dihydropyridine family. These compounds are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, with various substituents attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-carboxylate can be achieved through the Hantzsch dihydropyridine synthesis. This method involves a one-pot, multi-component reaction between an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is typically carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of microwave irradiation and solvent-free conditions has also been explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
Ethyl 6-methyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets calcium channels in the cell membrane, inhibiting the influx of calcium ions.
Pathways Involved: By blocking calcium channels, the compound reduces intracellular calcium levels, leading to vasodilation and decreased blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.
Felodipine: A dihydropyridine compound with high selectivity for vascular smooth muscle.
Uniqueness: Ethyl 6-methyl-4-oxo-5-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its synthesis and reactivity profile make it a valuable intermediate in the development of new pharmaceuticals and materials.
Properties
CAS No. |
63514-30-7 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethyl 6-methyl-4-oxo-5-phenyl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)12-9-16-10(2)13(14(12)17)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,17) |
InChI Key |
GKFLKSWOTWTAQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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